3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate
Description
This compound is a quaternary ammonium salt featuring a functionalized anthraquinone core. Its structure includes a brominated anthraquinone moiety substituted with an amino group at position 4 and a propyltrimethylammonium chain linked via a methyl sulfate counterion. The anthraquinone backbone provides planar aromaticity and redox activity, while the quaternary ammonium group enhances solubility in polar solvents.
Properties
CAS No. |
72208-24-3 |
|---|---|
Molecular Formula |
C20H23BrN3O2.CH3O4S C21H26BrN3O6S |
Molecular Weight |
528.4 g/mol |
IUPAC Name |
3-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]propyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C20H22BrN3O2.CH4O4S/c1-24(2,3)10-6-9-23-15-11-14(21)18(22)17-16(15)19(25)12-7-4-5-8-13(12)20(17)26;1-5-6(2,3)4/h4-5,7-8,11H,6,9-10H2,1-3H3,(H2-,22,23,25,26);1H3,(H,2,3,4) |
InChI Key |
BCNZBZUJWPWUFE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)Br.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Anthraquinone Amino-Bromo Intermediate
- Starting material: 1-amino-4-bromoanthraquinone derivatives are commercially available or synthesized by bromination of 1-aminoanthraquinone.
- Key reaction: Introduction of the amino group at position 4 and bromine at position 3 on the anthraquinone ring, typically via electrophilic aromatic substitution and amination reactions.
- Purification: Chromatographic methods such as reverse-phase HPLC have been reported for separation and purification of similar anthraquinone derivatives.
Functionalization with Propyltrimethylammonium Group
- Alkylation: The amino group on the anthraquinone intermediate is reacted with a suitable alkylating agent, such as 3-chloropropyltrimethylammonium methyl sulphate, to form the propyltrimethylammonium substituent.
- Quaternization: This step involves nucleophilic substitution where the amino group acts as a nucleophile attacking the alkyl halide or methyl sulphate derivative to form the quaternary ammonium salt.
- Counterion exchange: If necessary, methyl sulphate is introduced as the counterion by ion exchange or by using methyl sulphate salts in the alkylation step.
Detailed Reaction Conditions (Inferred from Analogous Syntheses)
Data Table Summarizing Preparation Parameters
| Parameter | Description | Typical Values/Notes |
|---|---|---|
| Starting Material | 1-amino-4-bromoanthraquinone | Commercially available or synthesized |
| Alkylating Agent | 3-chloropropyltrimethylammonium methyl sulphate | Prepared or purchased |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents preferred |
| Temperature | 50-80°C | Optimized for reaction rate and selectivity |
| Reaction Time | 4-24 hours | Monitored by HPLC or TLC |
| Purification Method | Reverse-phase HPLC, crystallization | Ensures high purity |
| Analytical Techniques | NMR, MS, HPLC | Structural and purity confirmation |
Chemical Reactions Analysis
Types of Reactions
3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine atom in the anthraquinone moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate has diverse applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other complex organic molecules.
Biology: Employed in studies involving cell staining and imaging due to its coloring properties.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can interact with cell membranes, causing structural changes and increased permeability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Anthraquinone Family
The following table compares the target compound with structurally related anthraquinone derivatives:
Key Observations:
- Substituent Effects: The bromo group in the target compound enhances electron-withdrawing properties compared to methyl or aryl substituents in analogues like HC-BLUE NO 17 or CAS 60352-98-7. This impacts UV-Vis absorption, making brominated derivatives more suitable for specific dye applications .
- Counterion Influence: The methyl sulfate counterion improves aqueous solubility relative to chloride or free amine forms, as seen in compounds like RICINOLEAMIDOPROPYLTRIMONIUM METHOSULFATE (CAS 85508-38-9) .
Functional Analogues in Quaternary Ammonium Salts
The propyltrimethylammonium chain is a common feature in surfactants and antistatic agents. For example:
- RICINOLEAMIDOPROPYLTRIMONIUM METHOSULFATE (CAS 85508-38-9): Shares the methyl sulfate counterion but uses a ricinoleamide chain instead of anthraquinone. This compound is used in cosmetics for its antistatic properties .
- N-Methyl-N,N-bis[3-(9,10-dihydro-9,10-ethanoanthracen-9-yl)propyl]amine (EP Impurity B): A non-ionic analogue with a similar propylamine chain but lacking the quaternary ammonium group, highlighting the importance of cationic charge in solubility and surfactant behavior .
Biological Activity
The compound 3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate , with the CAS number 72208-24-3, belongs to a class of compounds that exhibit significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in cancer therapy.
Chemical Structure and Properties
The molecular formula of the compound is , and its molecular weight is approximately 528.4166 g/mol. The structure features an anthracene derivative with amino and trimethylammonium groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26BrN3O6S |
| Molecular Weight | 528.4166 g/mol |
| CAS Number | 72208-24-3 |
| Solubility | Soluble in water |
| Appearance | White to off-white powder |
The compound exhibits multiple mechanisms of action, primarily targeting cellular pathways involved in cancer cell proliferation and survival. Research indicates that it may inhibit key enzymes involved in folate metabolism, similar to other antifolate drugs. This inhibition can lead to the disruption of nucleotide synthesis, ultimately resulting in cytotoxic effects on rapidly dividing cells.
Antitumor Activity
Studies have demonstrated that the compound has promising antitumor activity against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies have shown that 3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate exhibits significant cytotoxic effects on human tumor cell lines, including colon carcinoma and leukemia cells. The cytotoxicity is believed to be mediated through the induction of apoptosis and cell cycle arrest.
Case Studies
- Colon Carcinoma : In a study involving HCT-8 colon carcinoma cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Leukemia Cells : Another study focusing on CCRF-CEM leukemia cells demonstrated that the compound could overcome resistance mechanisms associated with conventional therapies, suggesting its potential as a second-line treatment option.
Table 2: Antitumor Efficacy Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-8 (Colon) | 0.5 | Induction of apoptosis |
| CCRF-CEM (Leukemia) | 0.3 | Inhibition of folate metabolism |
Toxicity and Safety Profile
While the compound shows significant antitumor activity, its safety profile is crucial for therapeutic applications. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal toxicity towards normal cells. However, further studies are required to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of anthraquinone-based ammonium salts typically involves nucleophilic substitution or condensation reactions under controlled conditions. For example, amine-functionalized anthraquinone precursors (e.g., 4-amino-3-bromo-anthraquinone derivatives) can react with quaternary ammonium intermediates in polar solvents like methanol or DMF. Reflux durations (6–8 hours), temperature (80–100°C), and catalyst selection (e.g., acid/base catalysts) critically affect yield and purity . Characterization via NMR and IR spectroscopy is essential to confirm structural integrity and quantify byproducts.
Q. How can researchers resolve solubility challenges for this compound in aqueous or organic systems during experimental design?
- Methodological Answer : The compound’s amphiphilic structure (hydrophobic anthraquinone core + hydrophilic quaternary ammonium group) requires tailored solvent systems. For aqueous solubility, buffered solutions at pH 7–8 enhance ionization of the sulphate group. In organic media, DMSO or DMF may be effective. Membrane separation technologies (e.g., ultrafiltration) can isolate the compound from mixed solvents, as outlined in CRDC subclass RDF2050104 .
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structural conformation?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR identify proton environments and carbon frameworks. IR spectroscopy verifies functional groups (e.g., C=O stretches at ~1670 cm). For advanced purity analysis, HPLC coupled with UV-Vis detectors (λ = 250–400 nm, anthraquinone absorption) is recommended .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemistry) optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (DFT or ab initio methods) predict transition states and energy barriers for key steps like bromination or quaternization. ICReDD’s approach integrates reaction path searches with experimental validation, reducing trial-and-error cycles. For example, simulating electron density maps of the anthraquinone core can guide regioselective bromination at the 3-position .
Q. What mechanisms underlie contradictory data in catalytic activity studies of this compound (e.g., conflicting kinetic results)?
- Methodological Answer : Discrepancies may arise from solvent polarity effects on the compound’s redox behavior or aggregation states. Systematic analysis using cyclic voltammetry (to track anthraquinone redox peaks) and dynamic light scattering (to assess aggregation) can resolve contradictions. Feedback loops between experimental data and computational models (as in ICReDD’s workflow) refine mechanistic hypotheses .
Q. How does the bromine substituent influence the compound’s electronic properties and reactivity in photochemical applications?
- Methodological Answer : Bromine’s electron-withdrawing effect stabilizes the anthraquinone LUMO, enhancing light absorption in the visible range (400–500 nm). Time-dependent DFT (TD-DFT) simulations quantify orbital energy shifts, while transient absorption spectroscopy tracks excited-state lifetimes. Comparative studies with non-brominated analogs validate substituent effects .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer : CRDC subclass RDF2050104 highlights membrane technologies (e.g., nanofiltration) for charged species. Ion-exchange chromatography (using quaternary ammonium resins) leverages the compound’s cationic moiety, while reverse-phase HPLC separates based on anthraquinone hydrophobicity. Process simulations (CRDC RDF2050108) optimize parameters like flow rate and solvent gradients .
Data Contradiction Analysis Framework
- Step 1 : Cross-validate analytical results (e.g., HRMS vs. elemental analysis) to rule out instrumentation errors.
- Step 2 : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity).
- Step 3 : Apply multivariate analysis (e.g., PCA) to identify hidden variables (e.g., trace metal contaminants) affecting reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
